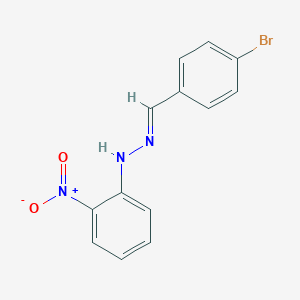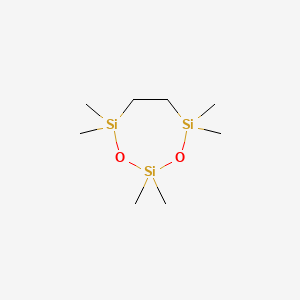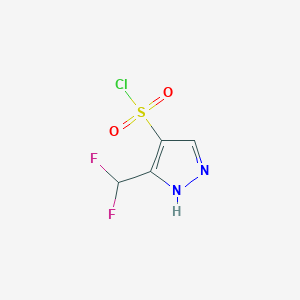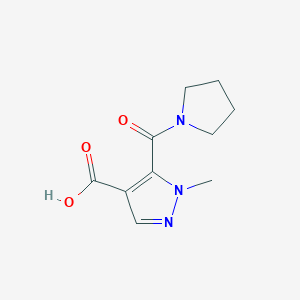
(1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen-nitrogen single bond (N-N). This compound features a bromobenzylidene group and a nitrophenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine typically involves the condensation reaction between 4-bromobenzaldehyde and 2-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Compounds with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: May be studied for its biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the bromobenzylidene and nitrophenyl groups could play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-1-(4-chlorobenzylidene)-2-(2-nitrophenyl)hydrazine
- (1E)-1-(4-fluorobenzylidene)-2-(2-nitrophenyl)hydrazine
- (1E)-1-(4-methylbenzylidene)-2-(2-nitrophenyl)hydrazine
Uniqueness
(1E)-1-(4-bromobenzylidene)-2-(2-nitrophenyl)hydrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions
Propriétés
Formule moléculaire |
C13H10BrN3O2 |
|---|---|
Poids moléculaire |
320.14 g/mol |
Nom IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-2-nitroaniline |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-7-5-10(6-8-11)9-15-16-12-3-1-2-4-13(12)17(18)19/h1-9,16H/b15-9+ |
Clé InChI |
WXUIHIYCNWAFNU-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)N/N=C/C2=CC=C(C=C2)Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-bromophenyl)acetamide](/img/structure/B11713075.png)

![2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11713091.png)
![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B11713111.png)
![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)

![N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)

![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713137.png)
![2-Chloro-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11713139.png)
